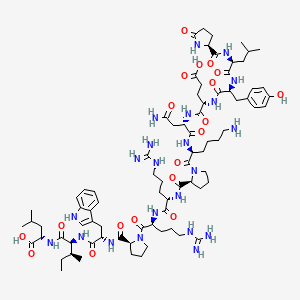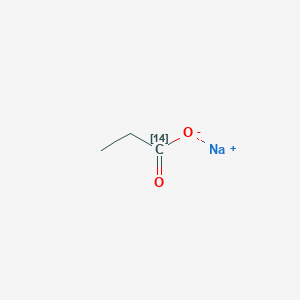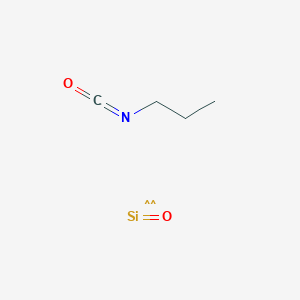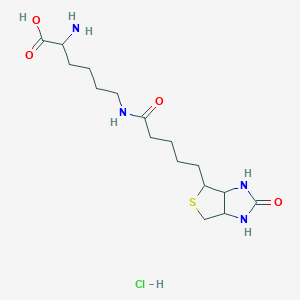
3-Amino-N-(p-tolyl)benzenesulfonamide
Overview
Description
3-Amino-N-(p-tolyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the third position and a p-tolyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with p-toluidine under reducing conditions. The nitro group is reduced to an amino group, forming the desired product. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of 3-nitrobenzenesulfonamide in the presence of p-toluidine. This method offers higher yields and is more environmentally friendly compared to traditional reduction methods .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(p-tolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Amino-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in many solid tumors. By inhibiting this enzyme, 3-Amino-N-(p-tolyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the amino and p-tolyl groups, making it less specific in its biological activity.
4-Amino-N-(p-tolyl)benzenesulfonamide: Similar structure but with the amino group at the fourth position, which may alter its reactivity and biological activity.
N-(p-tolyl)benzenesulfonamide: Lacks the amino group, affecting its chemical properties and applications.
Uniqueness: 3-Amino-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both the amino and p-tolyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer and antimicrobial research .
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUKEJXSNPJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588539 | |
| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372096-56-5 | |
| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)


![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)

